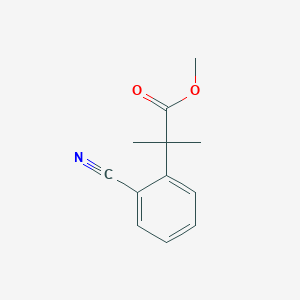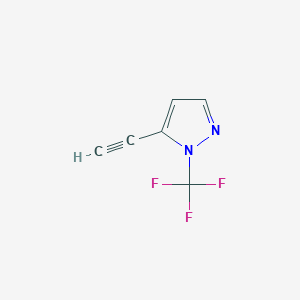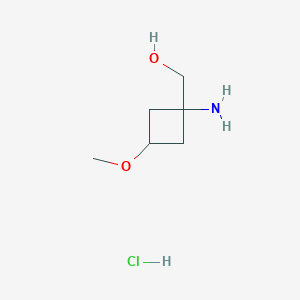![molecular formula C10H19BO3 B6603673 rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol CAS No. 2287240-96-2](/img/structure/B6603673.png)
rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol, or Rac-DMC, is a novel boron-based compound that has been extensively studied for its potential applications in scientific research and laboratory experiments. Rac-DMC is a chiral molecule, meaning it has two mirror-image forms with distinct properties. This unique feature has made Rac-DMC an attractive tool for a variety of research applications.
Mechanism of Action
Rac-DMC is a chiral molecule, meaning it has two mirror-image forms with distinct properties. This unique feature has made Rac-DMC an attractive tool for a variety of research applications. Rac-DMC works by binding to and modifying the activity of enzymes and other molecules. The two mirror-image forms of Rac-DMC have different affinities for different enzymes and molecules, which allows Rac-DMC to be used to study the stereoselectivity and stereospecificity of reactions.
Biochemical and Physiological Effects
Rac-DMC has been studied for its potential biochemical and physiological effects. Rac-DMC has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). Rac-DMC has also been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. Additionally, Rac-DMC has been found to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
Rac-DMC has several advantages for use in laboratory experiments. Rac-DMC is a chiral molecule with two distinct forms, which allows it to be used to study the stereoselectivity and stereospecificity of reactions. Additionally, Rac-DMC is a potent inhibitor of several enzymes and cancer cell lines, which makes it an attractive tool for studying the effects of enzyme inhibition and cancer cell growth.
However, there are some limitations to using Rac-DMC in laboratory experiments. Rac-DMC is relatively expensive and difficult to synthesize, which can make it difficult to obtain in large quantities. Additionally, Rac-DMC is a potent inhibitor of enzymes and cancer cell lines, which means it can produce unintended effects if used in high concentrations.
Future Directions
Rac-DMC has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on developing new synthesis methods for Rac-DMC to make it more cost-effective and accessible. Additionally, further research could focus on exploring the potential therapeutic applications of Rac-DMC, such as its potential use as an anti-cancer agent or as an anti-inflammatory agent. Finally, further research could focus on exploring the potential applications of Rac-DMC in other areas, such as its potential use as a chiral ligand for asymmetric catalysis.
Synthesis Methods
Rac-DMC is synthesized using a method known as the Mitsunobu reaction. This reaction involves the formation of a boron-based enolate from an alcohol using a boron-based reagent, such as trimethylborate. This enolate is then reacted with an aldehyde or ketone to form a cyclopropylmethylboronic ester. This ester is then reacted with a chiral alcohol to form the desired chiral boron-based compound, Rac-DMC.
Scientific Research Applications
Rac-DMC has been extensively studied for its potential applications in scientific research. Rac-DMC can be used to study the stereoselectivity of reactions, as it has two mirror-image forms with distinct properties. Rac-DMC can also be used to study the stereospecificity of enzymes, as it has two distinct forms that can be used to measure the efficacy of enzymes in recognizing and binding to different forms of the same molecule. Additionally, Rac-DMC can be used as a chiral ligand for asymmetric catalysis, as it can be used to control the selectivity of catalysts in a range of reactions.
properties
IUPAC Name |
[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHNDTVRXDFFEA-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)


![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)
![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)
![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)



![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)
